molecular formula C16H15ClN4O2 B4212363 1-(3-CHLOROPHENYL)-3-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)UREA

1-(3-CHLOROPHENYL)-3-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)UREA

Cat. No.: B4212363
M. Wt: 330.77 g/mol
InChI Key: SKLKTEMFYWEHBU-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-N’-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-N’-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)urea typically involves the reaction of 3-chloroaniline with 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized for maximum yield and purity, and the product is purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-N’-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in ethanol.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(3-chlorophenyl)-N’-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)urea is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology

The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, derivatives of this compound are explored for their potential as drugs. They are evaluated for their efficacy and safety in treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, the compound is used in the development of new materials with specific properties. It is also employed in the formulation of agrochemicals for crop protection.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-N’-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-N’-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)thiourea
  • N-(3-chlorophenyl)-N’-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamate
  • N-(3-chlorophenyl)-N’-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amide

Uniqueness

N-(3-chlorophenyl)-N’-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-(1,3-dimethyl-2-oxobenzimidazol-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O2/c1-20-13-7-6-12(9-14(13)21(2)16(20)23)19-15(22)18-11-5-3-4-10(17)8-11/h3-9H,1-2H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKLKTEMFYWEHBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-CHLOROPHENYL)-3-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)UREA
Reactant of Route 2
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1-(3-CHLOROPHENYL)-3-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)UREA
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1-(3-CHLOROPHENYL)-3-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)UREA
Reactant of Route 4
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1-(3-CHLOROPHENYL)-3-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)UREA
Reactant of Route 5
Reactant of Route 5
1-(3-CHLOROPHENYL)-3-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)UREA
Reactant of Route 6
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1-(3-CHLOROPHENYL)-3-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)UREA

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